6-Aminobenzo[b]thiophene 1,1-dioxide
Overview
Description
6-Aminobenzo[b]thiophene 1,1-dioxide is a compound that has garnered attention due to its relevance in synthetic organic chemistry and potential biological applications. The interest in this compound and its derivatives stems from their utility in creating various fused heterocycles, which are important in the development of pharmaceuticals and other chemical entities .
Synthesis Analysis
The synthesis of 6-Aminobenzo[b]thiophene derivatives involves various strategies. One approach includes the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with different organic reagents to yield a series of novel thiophene derivatives. These derivatives are then used as intermediates to produce other compounds such as thienooxazinone and N-thienylmalimide derivatives. The Gewald three-component reaction is another method that has been employed, where cyclohexanones, alkyl cyanoacetates, and sulfur are reacted to generate alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates, which can then be dehydrogenated to form alkyl 2-aminobenzo[b]thiophene-3-carboxylates .
Molecular Structure Analysis
The molecular structure of 6-Aminobenzo[b]thiophene derivatives is confirmed through various spectroscopic techniques, including IR, ^1H NMR, ^13C NMR, MS spectral data, and elemental analysis. These techniques ensure the correct identification of the synthesized compounds and allow for the detailed study of their molecular frameworks .
Chemical Reactions Analysis
6-Aminobenzo[b]thiophene derivatives undergo a variety of chemical reactions. For instance, the amide derivative obtained from the acylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be cyclized with ammonium thiocyanate to yield N-theinylthiazole derivatives. Additionally, thiourea derivatives can be cyclized to afford N-substituted thiopyrimidine derivatives. These reactions demonstrate the versatility of 6-Aminobenzo[b]thiophene derivatives in synthesizing a wide range of heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Aminobenzo[b]thiophene derivatives are closely related to their structure and the substituents present on the thiophene ring. The introduction of different functional groups through reactions with various reagents can significantly alter the properties of these compounds, affecting their potential applications in medicinal chemistry and other fields. The detailed synthesis and the properties of these compounds are typically reported alongside their pharmacological activities, which are of particular interest in the development of new therapeutic agents .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
“6-Aminobenzo[b]thiophene 1,1-dioxide” has been used in the design and synthesis of small molecules that act as STAT3 inhibitors . STAT3 is a therapeutic target for cancer therapy .
Methods of Application or Experimental Procedures
A series of aminobenzo[b]thiophene 1,1-dioxides were designed, synthesized, and evaluated as STAT3 inhibitors . The overexpressed and IL-6 induced phosphorylation levels of STAT3 were both inhibited by these compounds without influencing the phosphorylation levels of the upstream kinases Src and Jak2 .
Results or Outcomes
Most of the synthesized compounds exhibited higher antitumor activity than the small-molecule STAT3 inhibitor, Stattic . One of the compounds had an IC50 range in 0.33-0.75 μM in various cancer cell lines .
Safety And Hazards
The safety information for 6-Aminobenzo[b]thiophene 1,1-dioxide includes hazard statements H302-H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water in case of contact with eyes .
properties
IUPAC Name |
1,1-dioxo-1-benzothiophen-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c9-7-2-1-6-3-4-12(10,11)8(6)5-7/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUCRVZSHWOMHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2(=O)=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381576 | |
Record name | 6-Amino-1H-1-benzothiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminobenzo[b]thiophene 1,1-dioxide | |
CAS RN |
20503-40-6 | |
Record name | 6-Amino-1,1-dioxobenzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20503-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-1H-1-benzothiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzo[b]thiophen-6-amine 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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